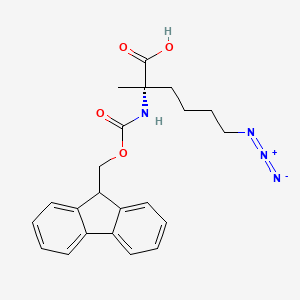

(S)-2-(((9H-フルオレン-9-イル)メトキシ)カルボニルアミノ)-6-アジド-2-メチルヘキサン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-azido-2-methylhexanoic acid is a compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acid azides. These compounds are widely used in peptide synthesis due to their stability and ease of handling. The presence of the azido group makes this compound particularly useful in click chemistry and other bioorthogonal reactions.

科学的研究の応用

(S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-azido-2-methylhexanoic acid has several applications in scientific research:

Peptide Synthesis: It is used as a building block in the synthesis of peptides due to its stability and ease of deprotection.

Click Chemistry: The azido group makes it suitable for click chemistry, which is widely used in bioconjugation and drug development.

Bioorthogonal Reactions: It is used in bioorthogonal reactions to label biomolecules without interfering with native biological processes.

Medicinal Chemistry: It is used in the development of novel therapeutics and diagnostic agents.

作用機序

Target of Action

It is known that this compound is used in peptide synthesis , suggesting that its targets could be specific proteins or peptides within a biological system.

Mode of Action

The mode of action of (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-azido-2-methylhexanoic acid involves its use as a coupling agent in peptide synthesis . The compound interacts with its targets by forming peptide bonds, which are the chemical links between amino acids in a protein or peptide. This results in changes to the structure and function of the target proteins or peptides .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-azido-2-methylhexanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

Azidation: The protected amino acid is then converted to the corresponding azide by reacting it with sodium azide.

Industrial Production Methods

In an industrial setting, the production of (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-azido-2-methylhexanoic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

化学反応の分析

Types of Reactions

Substitution Reactions: The azido group in (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-azido-2-methylhexanoic acid can undergo substitution reactions, particularly in click chemistry where it reacts with alkynes to form triazoles.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as triphenylphosphine or hydrogen in the presence of a palladium catalyst.

Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amino acid.

Common Reagents and Conditions

Sodium Azide: Used for azidation.

Fmoc Chloride: Used for protecting the amino group.

Triphenylphosphine: Used for reducing the azido group.

Piperidine: Used for deprotecting the Fmoc group.

Major Products Formed

Triazoles: Formed in click chemistry reactions.

Amines: Formed by reduction of the azido group.

Free Amino Acids: Formed by deprotection of the Fmoc group.

類似化合物との比較

Similar Compounds

- (S)-3-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-((tert-butoxycarbonyl)amino)hexanoic acid

- (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-azido-2-methylhexanoic acid

Uniqueness

(S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-azido-2-methylhexanoic acid is unique due to the presence of both the Fmoc protecting group and the azido functional group. This combination allows for its use in both peptide synthesis and click chemistry, providing versatility in various chemical and biological applications.

生物活性

(S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-azido-2-methylhexanoic acid is a complex organic compound that belongs to the class of amino acids and derivatives. Its unique structure incorporates a fluorenyl group, which enhances lipophilicity and may influence its biological interactions. This article provides a detailed examination of the biological activities associated with this compound, including its potential applications in various therapeutic areas.

| Property | Value |

|---|---|

| Molecular Formula | C22H24N4O4 |

| Molecular Weight | 408.46 g/mol |

| Storage Temperature | -20°C |

| Hazard Codes | N |

| Risk Statements | 50 |

| Safety Statements | 61 |

The biological activity of (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-azido-2-methylhexanoic acid is primarily linked to its structural components. The fluorenyl moiety may facilitate binding to hydrophobic pockets in target proteins, while the azido group can participate in various chemical reactions that enhance biological activity. This compound has been studied for its interactions with specific molecular targets, including enzymes and receptors.

Biological Activities

- Antimicrobial Activity :

- Neuroprotective Effects :

- Anti-inflammatory Properties :

Study 1: Antimicrobial Efficacy

A series of fluorenyl derivatives were synthesized and tested for their antimicrobial properties against various pathogens. The results indicated that certain modifications led to enhanced activity against multi-drug resistant strains of Mycobacterium tuberculosis. The most effective compounds exhibited IC50 values in the low micromolar range .

Study 2: Neuroprotection

Research focused on the neuroprotective effects of fluorenyl derivatives demonstrated that specific analogs could reduce oxidative stress markers in neuronal cell cultures. These findings suggest that (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-azido-2-methylhexanoic acid may have therapeutic potential in neurodegenerative conditions such as Alzheimer's disease .

Study 3: Anti-inflammatory Mechanisms

In vitro studies revealed that the compound could inhibit the production of pro-inflammatory cytokines in activated macrophages. This property highlights its potential use in treating inflammatory diseases, where modulation of immune responses is critical .

特性

IUPAC Name |

(2S)-6-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4/c1-22(20(27)28,12-6-7-13-24-26-23)25-21(29)30-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19H,6-7,12-14H2,1H3,(H,25,29)(H,27,28)/t22-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMUCLSZPXSHUDT-QFIPXVFZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCN=[N+]=[N-])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CCCCN=[N+]=[N-])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。